Piperonyl N-(4-chlorophenyl)carbamate

Description

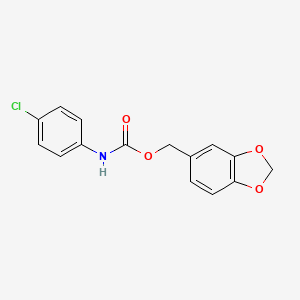

Piperonyl N-(4-chlorophenyl)carbamate is a carbamate derivative featuring a piperonyl (3,4-methylenedioxybenzyl) group linked to a 4-chlorophenyl moiety via a carbamate bridge. Carbamates are widely studied for their roles as agrochemicals, enzyme inhibitors, and bioactive molecules, with substituents critically influencing their efficacy and physicochemical behavior . This article compares this compound to structurally similar compounds, emphasizing halogen substitution effects, functional group contributions, and biological activities.

Properties

CAS No. |

6890-21-7 |

|---|---|

Molecular Formula |

C15H12ClNO4 |

Molecular Weight |

305.71 g/mol |

IUPAC Name |

1,3-benzodioxol-5-ylmethyl N-(4-chlorophenyl)carbamate |

InChI |

InChI=1S/C15H12ClNO4/c16-11-2-4-12(5-3-11)17-15(18)19-8-10-1-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H,17,18) |

InChI Key |

WBHZUBCSWXVXIL-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperonyl N-(4-chlorophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. The process involves reacting piperonyl alcohol with 4-chlorophenyl isocyanate in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) at a temperature range of 10–40°C for 1–2 hours with constant stirring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Piperonyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

Piperonyl N-(4-chlorophenyl)carbamate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to create various derivatives and intermediates.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of Piperonyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, including reduced inflammation and antimicrobial activity .

Comparison with Similar Compounds

Structural Comparison with Analogous Carbamates

Table 1: Structural Comparison of Piperonyl N-(4-chlorophenyl)carbamate and Analogous Compounds

Key Observations :

- Piperonyl vs. Pyrazole Groups : Unlike Pyraclostrobin, which contains a pyrazol-3-yloxymethyl group, this compound’s piperonyl group introduces a bicyclic ether system. This structural difference may enhance lipophilicity and metabolic stability compared to Pyraclostrobin’s heteroaromatic moiety .

- Electron-Donating vs.

Table 2: Inhibitory Potency of Halogen-Substituted Analogs (IC₅₀ Values)

Key Findings :

- This suggests that electronic effects (e.g., electronegativity) may dominate over steric factors in this scaffold.

- Implications for Piperonyl Carbamate : If this compound exhibits similar halogen-dependent trends, its 4-ClPh group may confer moderate inhibitory activity compared to bromo/iodo analogs. However, the piperonyl group’s bulkiness could introduce steric constraints absent in maleimides.

Physicochemical Properties and Functional Group Impact

Antioxidant Activity of Carbamates :

- The (4-nitrophenyl) N-(4-chlorophenyl)carbamate (Compound 6) was identified in T. tetraptera fruit extracts alongside fatty acids and esters.

Solubility and Stability :

- Pyraclostrobin’s methoxy group and pyrazole linkage likely improve water solubility compared to this compound, whose benzodioxole moiety increases hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.